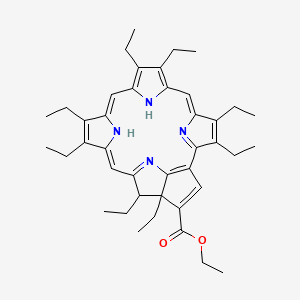
NT2 Purpurin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NT2 Purpurin is used in photodynamic therapy of induced tumors.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy
Mechanism and Effectiveness
Photodynamic therapy (PDT) utilizes photosensitizers like NT2 Purpurin to induce cytotoxic effects on cancer cells when exposed to light. Studies have demonstrated that this compound can significantly regress tumors in vivo when combined with light exposure. For instance, a study involving rats with induced urothelial tumors showed that this compound, at doses of 5.0 and 2.5 micrograms per gram body weight, led to statistically significant tumor regression compared to controls (p < 0.02) when treated with red light .
Case Study: Tumor Regression in Rats
| Dose (μg/g) | Tumor Regression (p-value) |
|---|---|
| 5.0 | < 0.02 |
| 2.5 | < 0.02 |
| 1.0 | < 0.02 |
This demonstrates the potential of this compound as a potent photosensitizer for treating various cancers through PDT.
Neuroprotective Effects
Oxidative Stress Mitigation
This compound has shown promise in neuroprotection against oxidative stress-related damage. In a study involving HT22 cells, this compound effectively reduced reactive oxygen species (ROS) formation and improved cell viability under oxidative stress conditions induced by hydrogen peroxide . The compound's ability to modulate key proteins involved in apoptosis, such as Bcl-2 and Bax, further underscores its neuroprotective capabilities.
Case Study: Neuroprotection in HT22 Cells
| Condition | Bax Level (%) | Bcl-2 Level (%) |
|---|---|---|
| Control | 100 | 100 |
| H₂O₂ + DMSO | 469.7 | 24.2 |
| H₂O₂ + this compound | 336.5 | 55.9 |
This data indicates that this compound can restore balance in apoptotic signaling pathways disrupted by oxidative stress.
Antioxidant Properties
Mechanism of Action
This compound exhibits robust antioxidant properties, which contribute significantly to its pharmacological effects. Its ability to scavenge free radicals and reduce oxidative stress makes it a candidate for treating diseases linked with oxidative damage .
Applications in Disease Management
The antioxidant action of this compound has implications for various conditions, including:
- Neurodegenerative Diseases: By reducing oxidative stress, it may help manage conditions like Alzheimer's disease.
- Cancer: Its ability to mitigate oxidative damage supports its role in cancer prevention and therapy.
Summary of Applications
The following table summarizes the applications of this compound based on current research findings:
Eigenschaften
CAS-Nummer |
99128-91-3 |
|---|---|
Molekularformel |
C41H54N4O2 |
Molekulargewicht |
632.9 g/mol |
IUPAC-Name |
ethyl 5,11,12,16,17,21,22,26-octaethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),3,7,9,11,13,15,17,19,21-undecaene-4-carboxylate |
InChI |
InChI=1S/C41H52N4O2/c1-10-23-24(11-2)34-21-36-27(14-5)28(15-6)38(44-36)29-19-31(40(46)47-18-9)41(17-8)30(16-7)37(45-39(29)41)22-35-26(13-4)25(12-3)33(43-35)20-32(23)42-34/h19-22,30,42-43H,10-18H2,1-9H3 |
InChI-Schlüssel |
VAVOKFPYRGBZQU-XTOKEVBZSA-N |
SMILES |
CCC1C2=NC3=C(C=C(C13CC)C(=O)OCC)C4=NC(=CC5=C(C(=C(N5)C=C6C(=C(C(=C2)N6)CC)CC)CC)CC)C(=C4CC)CC |
Kanonische SMILES |
CCC1C2=NC3=C(C=C(C13CC)C(=O)OCC)C4=NC(=CC5=C(C(=C(N5)C=C6C(=C(C(=C2)N6)CC)CC)CC)CC)C(=C4CC)CC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NT-2 purpurin NT2 purpurin purpurin NT 2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















